molecular formula C12H16NO3P B072976 Diethyl (4-Cyanobenzyl)phosphonate CAS No. 1552-41-6

Diethyl (4-Cyanobenzyl)phosphonate

Cat. No.: B072976
CAS No.: 1552-41-6
M. Wt: 253.23 g/mol
InChI Key: MFXWOYIWKNJHPC-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

For instance, it may inhibit the activity of the targeted enzymes, altering the biochemical processes they are involved in .

Biochemical Pathways

The biochemical pathways affected by Diethyl (4-Cyanobenzyl)phosphonate are likely to be those involving its targets. For example, if it interacts with Diacylglycerol acyltransferase, it could affect lipid metabolism pathways. Similarly, interaction with Cholinesterase could influence neurotransmission pathways .

Result of Action

The molecular and cellular effects of this compound’s action depend on its interactions with its targets. By potentially inhibiting the activity of certain enzymes, it could alter cellular processes such as lipid metabolism and neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .

Preparation Methods

Diethyl (4-Cyanobenzyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of benzyl halides with H-phosphonate diesters in the presence of a palladium catalyst. This reaction is typically carried out under microwave irradiation, which allows for a rapid and efficient synthesis . Another method involves the chemoselective activation of diethyl phosphonates using triflic anhydride, followed by substitution with various nucleophiles .

Chemical Reactions Analysis

Diethyl (4-Cyanobenzyl)phosphonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, triflic anhydride, and various nucleophiles. Major products formed from these reactions depend on the specific nucleophiles and reaction conditions used.

Scientific Research Applications

Diethyl (4-Cyanobenzyl)phosphonate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Diethyl (4-Cyanobenzyl)phosphonate can be compared with other phosphonate compounds, such as:

Properties

IUPAC Name

4-(diethoxyphosphorylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16NO3P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXWOYIWKNJHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287061
Record name Diethyl (4-Cyanobenzyl)phosphonate
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Molecular Weight

253.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1552-41-6
Record name Diethyl P-[(4-cyanophenyl)methyl]phosphonate
Source CAS Common Chemistry
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Record name NSC 48805
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Record name 1552-41-6
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Record name Diethyl (4-Cyanobenzyl)phosphonate
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Record name Phosphonic acid, P-[(4-cyanophenyl)methyl]-, diethyl ester
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Synthesis routes and methods

Procedure details

A mixture of 4-cyano-benzyl bromide (41.8 g, 0.213 mol) and triethyl phosphite (42 mL, 0.244 mol) was stirred in a flask equipped with a Dean-Stark trap at 150° C. for 6 h, then the reaction mixture was submitted to distillation in vacuo to yield 52.2 g (97%) of the title compound.
Quantity
41.8 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Yield
97%

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